molecular formula C8H8N2O3 B057735 2-Acetylaminoisonicotinic acid CAS No. 54221-95-3

2-Acetylaminoisonicotinic acid

Cat. No. B057735
Key on ui cas rn: 54221-95-3
M. Wt: 180.16 g/mol
InChI Key: VNQIEKXUBYBTPS-UHFFFAOYSA-N
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Patent
US06872724B2

Procedure details

2-Acetylamino-isonicotinic acid (3.10 g, 17.2 mmol) was stirred in 35 mL MeOH at 0° C. HCl (g) was bubbled through the solution for 10 minutes and then the reaction was heated to reflux. After 16 hours the reaction was concentrated in vacuo. The residue was diluted with water and the pH was adjusted to 7 with Na2CO3 (s). A white precipitate formed which was filtered to afford a portion of pure desired product. The aqueous phase was extracted three times with 95:5 dichloromethane (DCM)/nBuOH. The organic phases were dried over Na2SO4, filtered and concentrated to afford more of the pure product as a white solid. 1H NMR (CDCl3) δ 8.19 (d, 1H, J=5.3 Hz), 7.17 (dd, 1H, J=1.4, 5.3 Hz), 7.07 (d, 1H, J=1.3 Hz), 4.64 (bs, 2H), 3.92 (s, 3H). MS [M+H]+=153.0.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][N:13]=1)[C:8]([OH:10])=[O:9])(=O)C.[CH3:14]O>>[CH3:14][O:10][C:8](=[O:9])[C:7]1[CH:11]=[CH:12][N:13]=[C:5]([NH2:4])[CH:6]=1

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C(=O)O)C=CN1
Name
Quantity
35 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HCl (g) was bubbled through the solution for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to reflux
CONCENTRATION
Type
CONCENTRATION
Details
After 16 hours the reaction was concentrated in vacuo
Duration
16 h
ADDITION
Type
ADDITION
Details
The residue was diluted with water
CUSTOM
Type
CUSTOM
Details
A white precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=NC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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